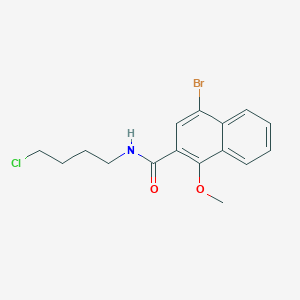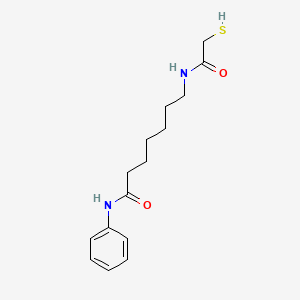![molecular formula C11H22O4Si B14221190 Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane CAS No. 820252-12-8](/img/structure/B14221190.png)
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound features a trimethoxysilane group attached to a bicyclic oxirane ring, making it a valuable agent in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane typically involves the reaction of a suitable precursor with trimethoxysilane. One common method includes the reaction of 3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl alcohol with trimethoxysilane in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the precursor and trimethoxysilane are mixed and reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using distillation or chromatography techniques to obtain the final product .
化学反応の分析
Types of Reactions
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can undergo nucleophilic ring-opening reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane involves its ability to form strong covalent bonds with various substrates. The trimethoxysilane group hydrolyzes to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on surfaces. The oxirane ring can undergo nucleophilic attack, leading to the formation of functionalized derivatives that enhance the properties of the substrate .
類似化合物との比較
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but with a different bicyclic ring system.
Trimethoxy[3-(6-oxabicyclo[3.1.0]hex-2-yl)propyl]silane: Another variant with slight structural differences.
Uniqueness
Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is unique due to its specific bicyclic oxirane ring, which imparts distinct reactivity and functionalization capabilities compared to other silane compounds. This uniqueness makes it particularly valuable in applications requiring precise surface modifications and enhanced material properties .
特性
CAS番号 |
820252-12-8 |
|---|---|
分子式 |
C11H22O4Si |
分子量 |
246.37 g/mol |
IUPAC名 |
trimethoxy-[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-4-5-9-6-7-10-11(9)15-10/h9-11H,4-8H2,1-3H3 |
InChIキー |
CFPVMOZYGJGLNN-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCC1CCC2C1O2)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

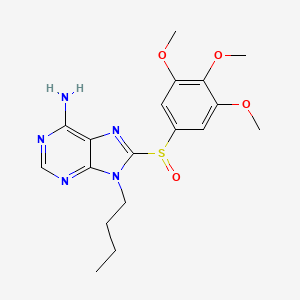
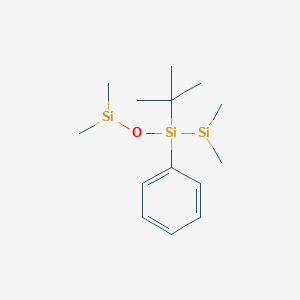
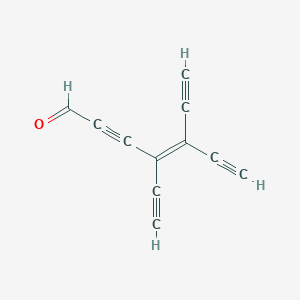

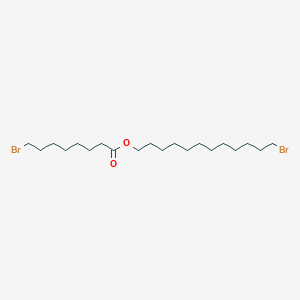
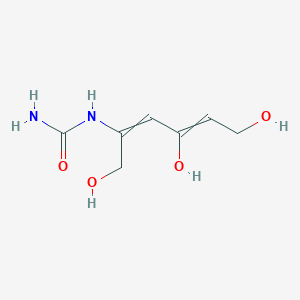
![5-Amino-3-[4-(propan-2-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14221183.png)
